Propan-2-yl 2-bromoheptanoate

Description

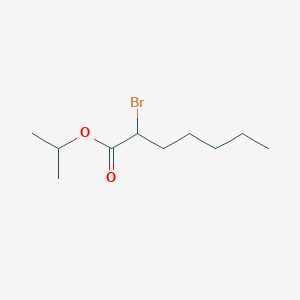

Propan-2-yl 2-bromoheptanoate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is an ester formed from the reaction of 2-bromoheptanoic acid and propan-2-ol. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.

Properties

CAS No. |

5445-28-3 |

|---|---|

Molecular Formula |

C10H19BrO2 |

Molecular Weight |

251.16 g/mol |

IUPAC Name |

propan-2-yl 2-bromoheptanoate |

InChI |

InChI=1S/C10H19BrO2/c1-4-5-6-7-9(11)10(12)13-8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

AEHIJYHFKVIIAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)OC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-bromoheptanoate can be synthesized through the esterification reaction between 2-bromoheptanoic acid and propan-2-ol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from the electrophilic bromine substituent at the α-carbon. Key mechanisms include:

Nucleophilic Substitution

-

SN1/SN2 Pathways : The bromine atom acts as a leaving group, forming a carbocation intermediate (SN1) or undergoing direct substitution (SN2). The stability of the carbocation is influenced by the ester group’s electron-withdrawing effect.

-

Mechanistic Steps :

-

Departure of Br⁻ : Leaves as a good leaving group, generating a carbocation.

-

Nucleophilic Attack : A nucleophile (e.g., hydroxide, amine) attacks the carbocation, forming a new bond.

-

Other Reactions

-

Hydrolysis : Under basic or acidic conditions, the ester group can hydrolyze to form 2-bromoheptanoic acid.

-

Elimination : Potential formation of alkenes via β-hydride elimination under dehydrating conditions.

Thermochemical Data

While direct thermochemical data for Propan-2-yl 2-bromoheptanoate is limited, related bromoalkanoates (e.g., 2-bromopropane) exhibit distinct reaction enthalpies. For instance, hydrobromination reactions involving similar compounds show ΔrH° values ranging from -20.05 to -20.43 kcal/mol . These data suggest exothermic trends in bromination processes, which may extend to this compound’s synthesis.

Structural and Functional Considerations

The compound’s structure (linear heptanoate chain with α-bromine) influences its reactivity:

-

Steric Effects : The isopropyl ester group may hinder nucleophilic attack, favoring SN1 over SN2 mechanisms.

-

Electrophilicity : The bromine’s electron-withdrawing effect enhances the carbon’s susceptibility to nucleophilic attack.

Research Gaps

The literature lacks detailed kinetic studies or spectroscopic characterization (e.g., NMR, IR) of this compound’s reactivity. Further research could explore:

-

QSAR Analysis : Correlating substituent effects on reactivity.

-

Continuous Flow Optimization : Scaling up synthesis using flow chemistry techniques.

Scientific Research Applications

Propan-2-yl 2-bromoheptanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of propan-2-yl 2-bromoheptanoate involves its reactivity as an ester and a bromoalkane. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Propan-2-yl 2-chloroheptanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

Propan-2-yl 2-iodoheptanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to the bromo compound.

Propan-2-yl 2-fluoroheptanoate: The presence of a fluorine atom significantly alters its chemical properties and reactivity.

Uniqueness

Propan-2-yl 2-bromoheptanoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound in organic synthesis and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.